molecular formula C8H9ClO B048006 3-Methoxybenzyl chloride CAS No. 824-98-6

3-Methoxybenzyl chloride

Cat. No. B048006
CAS RN: 824-98-6
M. Wt: 156.61 g/mol
InChI Key: VGISFWWEOGVMED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methoxybenzyl chloride derivatives and related compounds involves various chemical reactions. For example, the polymerization of p-methoxybenzyl chloride is an acid-catalyzed condensation process with the elimination of HCl, yielding polymers with molecular weights ranging from 2000 to 10,000 and soluble in common organic solvents. This polymerization mechanism suggests the formation of p-methoxybenzyl carbonium ions, indicating a selective electrophilic attack on the monomer during polymerization (Ballard, Hollyhead, & Jones, 1970).

Molecular Structure Analysis

The molecular structure of compounds related to 3-methoxybenzyl chloride, such as 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone and its chloride salt, exhibits different conformational properties. These structures are characterized by their central heterocyclic ring adopting flattened boat and 'sofa' conformations, respectively. The benzene rings attached to the heterocyclic ring are twisted, indicating a complex molecular geometry (Nesterov, 2004).

Chemical Reactions and Properties

3-Methoxybenzyl chloride undergoes various chemical reactions, including selective cleavage of p-methoxybenzyl ethers using zirconium(IV) chloride as a Lewis acid. This method is fast and tolerates a variety of sensitive groups, yielding products in good to high yields and showcasing its versatility in synthetic chemistry (Sharma, Reddy, & Krishna, 2003).

Physical Properties Analysis

The physical properties of 3-methoxybenzyl chloride and its derivatives are influenced by their molecular structure. For instance, the crystal structure analysis reveals conformational differences and disorder in the crystal packing, which is stabilized by intermolecular hydrogen bonding. These structural insights contribute to understanding the compound's physical behavior and stability (Simon et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-methoxybenzyl chloride derivatives are characterized by their reactivity and interaction with other molecules. For example, the synthesis and crystal structure analysis of related compounds provide insights into their reactivity with DNA and their potential as biophotonic materials, highlighting the diverse chemical functionalities and applications of these compounds (Channar et al., 2019).

Scientific Research Applications

  • p-Methoxybenzylation of Hydroxy Groups :

    • Yamada, Fujita, Kitamura, and Kunishima (2013) developed an air-stable reagent, TriBOT-PM, for p-methoxybenzylation of hydroxy groups. This method offers good yields and easy preparation from inexpensive materials like cyanuric chloride and anisyl alcohol (Yamada, Fujita, Kitamura, & Kunishima, 2013).
  • Rapid Preparation in Organic Synthesis :

    • Luzzio and Chen (2008) demonstrated the use of power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, providing protected phenolic ether intermediates for organic synthesis in just 15 minutes (Luzzio & Chen, 2008).
  • Quaternary Ammonium Surfactant Properties :

    • Zhao, Guo, Jia, and Liu (2014) synthesized a novel methoxybenzyl-containing quaternary ammonium surfactant, m-MDRA-n, which shows higher surface activity, easier aggregation, and high bactericidal activity compared to traditional surfactants (Zhao, Guo, Jia, & Liu, 2014).
  • Polymerization Process :

    • Ballard, Hollyhead, and Jones (1970) studied the polymerization of p-methoxybenzyl chloride, which involves the formation of p-methoxybenzyl carbonium ions, with electrophilic attack occurring only at the 2-position during polymerization (Ballard, Hollyhead, & Jones, 1970).
  • Deprotection of PMB Ethers :

    • Bartoli et al. (2004) found that cerium(III) triflate is more effective than cerium(III) chloride in deprotecting p-methoxybenzyl ethers of simple alcohols, yielding better results with a scavenger to overcome aromatic alcohol rearrangement (Bartoli et al., 2004).
  • Photosolvolysis in Organic Reactions :

    • Cristol and Bindel (1981) studied the photosolvolysis of benzyl chlorides in tert-butyl alcohol, revealing the involvement of two triplet states, with implications for solvolysis products and reaction mechanisms (Cristol & Bindel, 1981).

Safety And Hazards

3-Methoxybenzyl chloride is hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(chloromethyl)-3-methoxybenzene
Source PubChem
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InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISFWWEOGVMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231719
Record name m-(Chloromethyl)anisole
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Methoxybenzyl chloride

CAS RN

824-98-6
Record name 3-Methoxybenzyl chloride
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Record name 3-Methoxybenzyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
J Gardner, T McDonnell - Journal of the American Chemical …, 1941 - ACS Publications
… 6-Bromo-3-methoxybenzyl Chloride.—To a solution of 25 g. of 6-bromo-3-methoxybenzyl alcohol in 100 cc. … of 6-bromo-3-methoxybenzyl chloride. The mixture was …
Number of citations: 3 pubs.acs.org
R Grice, LN Owen - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
The three mercaptobenzyl alcohols were synthesised by reduction of methyl o-, m-, and P-mercaptobenzoate with lithium aluminium hydride, but reaction of each alcohol with thionyl …
Number of citations: 20 pubs.rsc.org
SN Chakravarti, PLN Rao - Journal of the Chemical Society (Resumed …, 1938 - pubs.rsc.org
… its formyl derivative was condensed with 3-methoxybenzyl chloride and the product, after the … When heated with 3-methoxybenzyl chloride and sodium acetate in alcoholic solution for 5 …
Number of citations: 0 pubs.rsc.org
F Bergmann - Journal of the American Chemical Society, 1941 - ACS Publications
… 6-Bromo-3-methoxybenzyl Chloride.—To a solution of 25 g. of 6-bromo-3-methoxybenzyl alcohol in 100 cc. … of 6-bromo-3-methoxybenzyl chloride. The mixture was …
Number of citations: 1 pubs.acs.org
W Emerson, J Davis - Journal of the American Chemical Society, 1941 - ACS Publications
… 6-Bromo-3-methoxybenzyl Chloride.—To a solution of 25 g. of 6-bromo-3-methoxybenzyl alcohol in 100 cc. … of 6-bromo-3-methoxybenzyl chloride. The mixture was …
Number of citations: 0 pubs.acs.org
CM GAO, DR CAO, SY XU - Acta Chimica Sinica, 2006 - sioc-journal.cn
… 10-(3,5-Dimethoxybenzyl)-10-(3-methoxybenzyl)-9-anthrone (6) was obtained by alkylation of anthrone 4 with 3-methoxybenzyl chloride (5). Subsequent reduction of 6 with NaBH4 …
Number of citations: 8 sioc-journal.cn
SB Hanna, Y Iskander, A Salama - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… The similar reaction of 3-hydroxy-4-nitrobenzyl chloride has a rate similar to that of benzyl or 3-methoxybenzyl chloride and gives the alcohol. The activation energies bear the expected …
Number of citations: 2 pubs.rsc.org
A Walkley - Journal of the American Chemical Society, 1941 - ACS Publications
… 6-Bromo-3-methoxybenzyl Chloride.—To a solution of 25 g. of 6-bromo-3-methoxybenzyl alcohol in 100 cc. … of 6-bromo-3-methoxybenzyl chloride. The mixture was …
Number of citations: 4 pubs.acs.org
T Matsumoto, S Usui - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… A solution of 4-isopropyl-3-methoxybenzyl chloride” (3.34 g) and triphenylphosphine (4.41 g) in dry benzene (5 ml) was refluxed for 6 h. The precipitate was collected and recrystallized …
Number of citations: 59 www.journal.csj.jp
A Padwa, MA Brodney, JP Marino… - The Journal of Organic …, 1997 - ACS Publications
… Synthesis of the required α-diazo imide precursor involved treating 5-methylcyclohex-2-en-1-one with the organocopper reagent derived from 3-methoxybenzyl chloride in the presence …
Number of citations: 137 pubs.acs.org

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